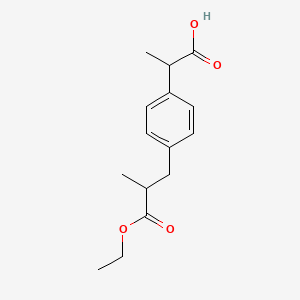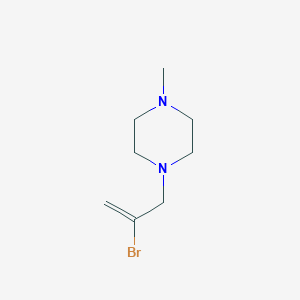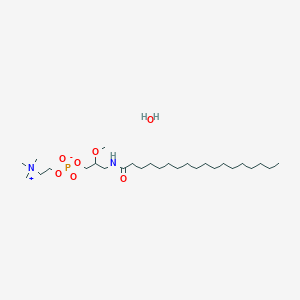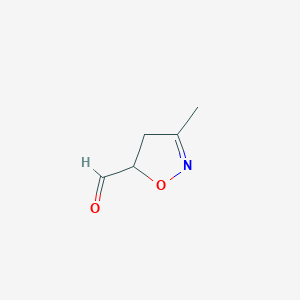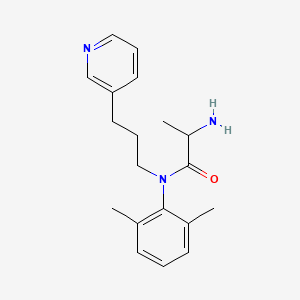
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is a chemical compound with the molecular formula C6H14N2O·2HBr It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran typically involves the hydrogenation of 2,5-bis(aminomethyl)furan. This process uses a hydrogenation catalyst, such as Raney nickel, in the presence of a hydrogen supply source . The reaction is carried out in a non-aqueous solvent under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: The aminomethyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce N-alkylated or N-acylated derivatives .
Scientific Research Applications
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide involves its interaction with various molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions, although specific details may vary depending on the application .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: A precursor in the synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran.
Tetrahydro-2,5-furandimethanamine: Another derivative with similar structural features.
Uniqueness
2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H16Br2N2O |
|---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
[5-(aminomethyl)oxolan-2-yl]methanamine;dihydrobromide |
InChI |
InChI=1S/C6H14N2O.2BrH/c7-3-5-1-2-6(4-8)9-5;;/h5-6H,1-4,7-8H2;2*1H |
InChI Key |
JLZALYAXHLRPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CN)CN.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
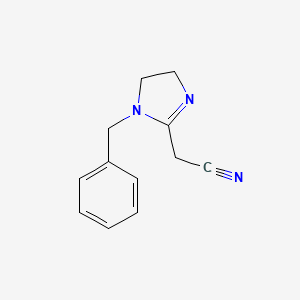
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
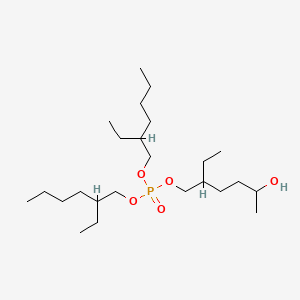

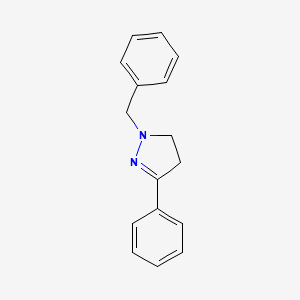
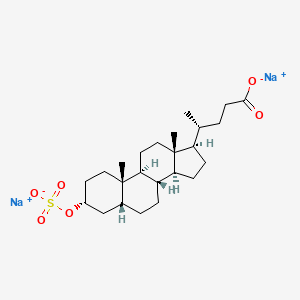
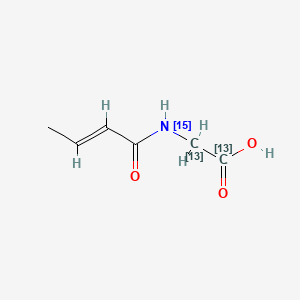
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
